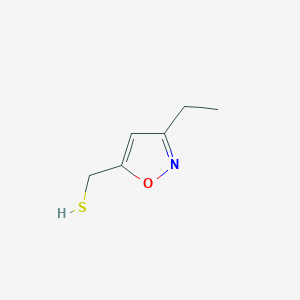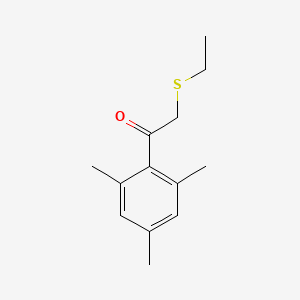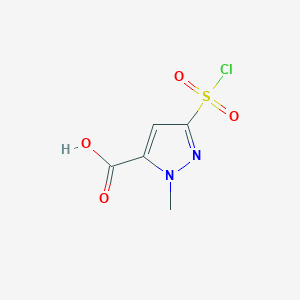![molecular formula C10H15BO3 B13467385 [2-(4-Ethoxyphenyl)ethyl]boronic acid](/img/structure/B13467385.png)
[2-(4-Ethoxyphenyl)ethyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Ethoxyphenyl)ethyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Ethoxyphenyl)ethyl]boronic acid typically involves the reaction of 4-ethoxyphenylboronic acid with an appropriate ethylating agent under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: [2-(4-Ethoxyphenyl)ethyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [2-(4-Ethoxyphenyl)ethyl]boronic acid is used as a building block for the construction of complex molecules through cross-coupling reactions . It is also employed in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in the development of boron-containing drugs, which can exhibit unique biological activities. It may also be used in the design of boron-based enzyme inhibitors or as a tool for studying biological processes involving boron.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Boronic acids are known to inhibit proteasomes and other enzymes, making them valuable in the treatment of diseases such as cancer and inflammatory conditions.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts. Its reactivity and functional group compatibility make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of [2-(4-Ethoxyphenyl)ethyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate biological pathways . The phenyl ring and ethoxy group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Ethoxyphenylboronic acid
- [2-(4-Methoxyphenyl)ethyl]boronic acid
Comparison: Compared to phenylboronic acid, [2-(4-Ethoxyphenyl)ethyl]boronic acid has an additional ethoxy group, which can influence its reactivity and binding properties. The presence of the ethoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the ethyl group provides a longer carbon chain, which can affect the compound’s steric and electronic properties.
Conclusion
This compound is a versatile compound with significant potential in various fields, including organic synthesis, medicinal chemistry, and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Propiedades
Fórmula molecular |
C10H15BO3 |
|---|---|
Peso molecular |
194.04 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenyl)ethylboronic acid |
InChI |
InChI=1S/C10H15BO3/c1-2-14-10-5-3-9(4-6-10)7-8-11(12)13/h3-6,12-13H,2,7-8H2,1H3 |
Clave InChI |
JNYGIFRSDHKEHQ-UHFFFAOYSA-N |
SMILES canónico |
B(CCC1=CC=C(C=C1)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid](/img/structure/B13467303.png)
![6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)

![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)
![4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13467329.png)


![Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13467352.png)


![2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide](/img/structure/B13467366.png)
![Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13467372.png)

![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid](/img/structure/B13467384.png)
